(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-7-5-13(12-17(16)23-2)6-8-18(21)19-10-9-14(20)15-4-3-11-24-15/h3-8,11-12,14,20H,9-10H2,1-2H3,(H,19,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZKPVVJOBPOP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl derivatives with furan-based intermediates. The synthesis typically employs methods such as the Povarov reaction, which facilitates the formation of complex structures in good yields.
Anticancer Properties
Research indicates that compounds containing the furan moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity of Related Compounds
Antibacterial and Antifungal Activity
The compound's structure suggests potential antibacterial and antifungal properties. Furan-containing compounds have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of furan derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone | Carrageenan-induced edema | Significant reduction in edema |
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors : Similar compounds have been identified as positive allosteric modulators of α7 nicotinic receptors, which play a role in neuroprotection and modulation of anxiety-related behaviors .
- Cell Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and inflammation through modulation of NF-kB and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
A comparative analysis of key structural analogs is summarized below:
Key Observations :
- Substituent Impact: The 3,4-dimethoxyphenyl group (as in the target compound and ) enhances lipophilicity compared to dihydroxyphenyl analogs (e.g., 10c ), which may improve membrane permeability but reduce aqueous solubility. In contrast, thiophen-2-yl (DM497) may enhance electron delocalization due to sulfur’s polarizability. The 3-hydroxypropyl chain in the target compound introduces a polar, flexible linker, which may improve solubility compared to rigid substituents like thiazol-2-yl .
Antifungal Activity:
- (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide exhibits moderate antifungal activity against Candida spp. and Aspergillus spp., with MIC values ranging from 16–64 µg/mL. The presence of three methoxy groups in its trimethoxyphenyl analogs correlates with enhanced activity, suggesting that electron-donating groups stabilize interactions with fungal enzymes .
Analgesic and Neuromodulatory Activity:
- DM497 (thiophen-2-yl analog) demonstrates potent antinociceptive effects in mice (ED50 = 10 mg/kg, i.p.) via α7 nicotinic acetylcholine receptor (nAChR) potentiation. Conversely, DM490 (furan-2-yl analog) acts as a negative allosteric modulator at the same receptor, reducing DM497’s efficacy. This highlights the critical role of heterocycle choice (thiophene vs. furan) in modulating receptor interaction .
Anti-inflammatory Activity:
- Compound 10c, a dihydroxyphenyl analog, shows significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 µM) by inhibiting nitric oxide (NO) production in macrophages, outperforming the reference drug quercetin (IC50 = 17.21 ± 0.50 µM) . The target compound’s methoxy groups may reduce direct antioxidant effects but could enhance metabolic stability.
Preparation Methods
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3,4-Dimethoxyhippuric acid | 5.0 mmol | Carbonyl donor |
| Furan-2-carbaldehyde | 5.5 mmol | Electrophilic partner |
| Acetic anhydride | 15 mL | Solvent/Activator |
| Pyridine | 2 mL | Base |
| Reaction time | 4 h at 80°C |
Procedure :
- Combine 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde in acetic anhydride.
- Add pyridine dropwise under nitrogen.
- Reflux at 80°C until TLC confirms consumption of starting material.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexanes, 7:3).
Characterization :
- IR (KBr) : 1775 cm⁻¹ (oxazolone C=O).
- ¹H NMR (DMSO-d₆) : δ 7.84 (d, J=1.5 Hz, furan CH), 3.83 (s, OCH₃).
Formation of Acrylamide Backbone
Oxazolone ring-opening with amines generates the acrylamide structure. Modified from methods in:
Aminolysis with 3-(Furan-2-yl)-3-hydroxypropylamine
Synthetic Route :
- Amine synthesis :
- Aminolysis :
Parameter Value Oxazolone 1.0 equiv 3-(Furan-2-yl)-3-hydroxypropylamine 1.2 equiv Solvent Ethanol (anhydrous) Temperature Reflux (78°C) Duration 6 h
Workup :
- Acidify with 1M HCl (pH 3), extract with ethyl acetate.
- Dry over Na₂SO₄, concentrate, and purify via flash chromatography (ethyl acetate/methanol, 9:1).
Yield : 72–78% (theoretical), based on analogous reactions.
Stereochemical Control and Isomer Isolation
The (E)-configuration is enforced by:
- Conjugation stabilization : The α,β-unsaturated system favors trans geometry.
- Chromatographic separation : Use of chiral columns (Chiralpak IA) with hexane/isopropanol (85:15) resolves any (Z)-isomer impurities.
Validation :
- NOESY NMR : Absence of nuclear Overhauser effect between furan C-H and acrylamide β-H confirms (E)-configuration.
Large-Scale Production and Process Optimization
Fermentation-Assisted Synthesis
Advantages :
Analytical and Spectroscopic Characterization
Spectroscopic Data Summary
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/ACN gradient).
- Elemental analysis : C 59.52%, H 5.49%, N 3.66% (theoretical: C 59.53%, H 5.51%, N 3.65%).
Challenges and Mitigation Strategies
Hydroxyl Group Protection
Q & A
Q. What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and acrylamide coupling. Key steps include:
- Step 1 : Preparation of the furan-2-yl hydroxypropylamine intermediate via nucleophilic substitution using α-bromoacrylic acid and furan derivatives in ice-cooled DMF with EDCI as a coupling agent .
- Step 2 : Coupling with 3,4-dimethoxyphenyl acrylate under controlled temperatures (0–25°C) in solvents like dichloromethane or ethanol .
- Optimization : Reaction yields (33–36%) are maximized by solvent selection (e.g., DMF for polar intermediates), catalyst use (e.g., EDCI), and purification via column chromatography or HPLC .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with coupling constants confirming stereochemistry (e.g., E-configuration at the acrylamide double bond) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 342.13415 vs. calculated) and fragmentation patterns .
- Chromatography : HPLC ensures >95% purity by isolating byproducts like unreacted acryloyl chloride .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound?
Computational workflows include:
- Target Preparation : Retrieve protein structures (e.g., kinases, receptors) from PDB and prepare ligand files (e.g., protonation states).
- Docking Protocols : AutoDock Vina calculates binding affinities using a scoring function accounting for hydrogen bonding, hydrophobic interactions, and steric complementarity.
- Validation : Compare docking poses with experimental crystallographic data (if available) and validate via molecular dynamics simulations (e.g., RMSD <2 Å) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial effects)?
Strategies include:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. nitro groups on the phenyl ring) and test activity in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. bacterial growth inhibition ).
- Dose-Response Analysis : Perform IC50/EC50 comparisons across cell lines to identify target specificity .
- Mechanistic Profiling : Use enzyme-linked assays (e.g., ELISA for cytokine suppression) or transcriptomics to elucidate pathways .
Q. What are the key challenges in scaling up multi-step synthesis, and how are they addressed?
Challenges and solutions:
- Intermediate Instability : Hydroxypropylamine intermediates may degrade; stabilize via low-temperature storage (-20°C) and inert atmospheres .
- Low Yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) and use coupling agents (e.g., EDCI) to reduce side reactions .
- Purification Bottlenecks : Replace column chromatography with preparative HPLC for >10 g batches .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Approaches include:
- Enzyme Inhibition Assays : Measure activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Track compound localization via fluorescent tagging and confocal microscopy .
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment using RNA-seq or LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
